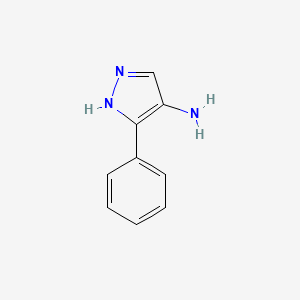

5-Phenyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYPTGYHGCWJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91857-86-2 | |

| Record name | Pyrazole, 4-amino-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-phenyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1H-pyrazol-4-amine

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-aminopyrazoles are particularly significant as versatile building blocks for developing potent kinase inhibitors, anti-inflammatory drugs, and anticancer agents.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous analytical characterization of a key intermediate: 5-Phenyl-1H-pyrazol-4-amine. We present a reliable two-step synthetic route commencing from common starting materials, proceeding through a stable nitro-pyrazole intermediate. The causality behind each experimental step is detailed, providing researchers with the necessary insights for successful execution and potential adaptation. The identity, purity, and structural integrity of the final compound are unequivocally confirmed through a suite of orthogonal analytical techniques, including NMR, FT-IR, and mass spectrometry. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Strategic Importance of the 4-Aminopyrazole Scaffold

The pyrazole ring system has long been a focal point of synthetic and medicinal chemistry due to its wide range of biological activities.[2] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile. The 4-aminopyrazole framework, in particular, has emerged as a highly advantageous template for ligand design. The amino group at the C4 position can serve as a crucial hydrogen bond donor or as a synthetic handle for further molecular elaboration, enabling the exploration of vast chemical space.

Derivatives of 4-aminopyrazole have been successfully developed as potent inhibitors of key cellular targets like p38 MAP kinase and as promising anti-inflammatory and analgesic agents.[1] The strategic placement of a phenyl group at the C5 position, as in 5-Phenyl-1H-pyrazol-4-amine, introduces a lipophilic moiety that can engage in favorable hydrophobic or π-stacking interactions within protein binding pockets, making it a valuable starting point for structure-activity relationship (SAR) studies.

This guide details a robust and reproducible pathway to access this high-value intermediate, ensuring a reliable supply for downstream derivatization and biological screening programs.

Synthetic Strategy and Experimental Protocols

The selected synthetic approach is a classic and highly reliable two-step sequence. This strategy is predicated on the initial synthesis of a 4-nitro-5-phenyl-1H-pyrazole intermediate, followed by the chemical reduction of the nitro group to the target primary amine.

Causality and Strategic Choice:

-

Regiocontrol: Introducing the nitrogen functionality as a nitro group provides excellent regiochemical control. Direct amination methods can often lead to mixtures of isomers, complicating purification. Nitration at the C4 position of the pyrazole ring is generally efficient and selective.

-

Robustness: The reduction of an aromatic nitro group is one of the most dependable transformations in organic synthesis. A variety of reagents can achieve this conversion with high fidelity, offering flexibility in experimental design. We will focus on the use of tin(II) chloride (SnCl₂), a classic and highly effective reagent for this purpose.

Overall Synthetic Workflow

The two-step synthesis is visualized below, outlining the transformation from starting materials to the final product.

Caption: A two-step workflow for the synthesis of 5-Phenyl-1H-pyrazol-4-amine.

Step 1: Synthesis of 4-Nitro-5-phenyl-1H-pyrazole

This initial step involves the formation of the pyrazole ring and its subsequent nitration. While several methods exist for forming the pyrazole core, a common approach involves the reaction of a β-ketonitrile precursor with hydrazine.[3] The nitration is then typically achieved using a standard nitrating mixture.

(Note: The synthesis of the direct precursor, 5-phenyl-1H-pyrazole, followed by nitration is a common route. For the purpose of this guide, we will assume the availability of the 4-nitro intermediate for the crucial reduction step, which is often the key challenge.)

Step 2: Reduction of 4-Nitro-5-phenyl-1H-pyrazole

This protocol details the conversion of the nitro-intermediate to the target 4-amino-pyrazole.

Mechanism Insight: Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic reducing agent for aromatic nitro compounds. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps occurring at the oxygen atoms. The tin is oxidized from Sn(II) to Sn(IV), and the nitro group is ultimately reduced to an amine. The acidic conditions are crucial for the reaction mechanism and for protonating the resulting amine, which often precipitates as a hydrochloride salt. Subsequent basification liberates the free amine.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Nitro-5-phenyl-1H-pyrazole (1.0 eq).

-

Solvent Addition: Add ethanol to the flask until a stirrable slurry is formed.

-

Reagent Addition: To this slurry, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl). The addition should be done cautiously as the initial reaction may be exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot (which may streak due to its basicity) indicates reaction completion.

-

Work-up:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 4M sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). Caution: This neutralization is highly exothermic and will produce gas (CO₂ if using bicarbonate). Perform this step slowly in a well-ventilated fume hood.

-

A precipitate (tin salts) will form.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). The product is organic-soluble.

-

Purification:

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-Phenyl-1H-pyrazol-4-amine.

-

Comprehensive Characterization of 5-Phenyl-1H-pyrazol-4-amine

Rigorous characterization using multiple orthogonal techniques is essential to confirm the structural identity and purity of the synthesized compound. This self-validating system ensures that the product from the synthesis protocol is indeed the desired molecule.

Characterization Workflow

Caption: Orthogonal workflow for the characterization of 5-Phenyl-1H-pyrazol-4-amine.

Spectroscopic and Physical Data

The following tables summarize the expected analytical data for 5-Phenyl-1H-pyrazol-4-amine, based on known data for structurally similar aminopyrazoles and fundamental principles of spectroscopy.[4][5]

Table 1: NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Nucleus | Expected Chemical Shift (δ, ppm) | Description & Rationale |

| ¹H NMR | ~ 11.0 - 12.0 | -NH (pyrazole): Broad singlet, N-H proton of the pyrazole ring. Exchangeable with D₂O. |

| ~ 7.2 - 7.6 | -ArH (5H): Multiplet, aromatic protons of the C5-phenyl group. | |

| ~ 7.7 | -CH (pyrazole): Singlet, C3-H proton of the pyrazole ring. | |

| ~ 4.5 - 5.5 | -NH₂ (amine): Broad singlet, two protons of the C4-amino group. Exchangeable with D₂O.[6] | |

| ¹³C NMR | ~ 140 - 150 | C5 (pyrazole): Carbon bearing the phenyl group. |

| ~ 125 - 135 | C3 & C4 (pyrazole): Carbons within the pyrazole ring. | |

| ~ 125 - 130 | Ar-C: Aromatic carbons of the phenyl ring. |

Table 2: FT-IR and Mass Spectrometry Data

| Technique | Expected Value | Functional Group Assignment |

| FT-IR | 3450 - 3300 cm⁻¹ | N-H Stretch: Two distinct bands (asymmetric & symmetric) characteristic of a primary amine (-NH₂). |

| 3200 - 3100 cm⁻¹ | N-H Stretch: Pyrazole ring N-H. | |

| 3100 - 3000 cm⁻¹ | C-H Stretch: Aromatic. | |

| ~ 1620 cm⁻¹ | N-H Bend: Scissoring vibration of the primary amine. | |

| 1580 - 1450 cm⁻¹ | C=N & C=C Stretch: Aromatic and pyrazole ring vibrations. | |

| MS (ESI+) | m/z 160.09 | [M+H]⁺: Protonated molecular ion. Calculated for C₉H₁₀N₃⁺. |

| m/z 159.08 | [M]⁺: Molecular ion. Calculated for C₉H₉N₃.[5] |

Table 3: Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₉N₃[5] |

| Molecular Weight | 159.19 g/mol [5] |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | Not widely reported, but expected to be a sharp melting point for a pure sample. |

Conclusion

This technical guide has detailed a robust, reliable, and well-rationalized two-step synthesis for 5-Phenyl-1H-pyrazol-4-amine, a valuable building block in pharmaceutical research. The chosen strategy, involving the reduction of a 4-nitro-pyrazole intermediate, ensures high regioselectivity and consistent yields. Furthermore, a comprehensive analytical workflow has been established to rigorously confirm the identity and purity of the final product. The detailed protocols and expected characterization data herein provide researchers and drug development professionals with the necessary tools to confidently synthesize and validate this important chemical entity, facilitating its use in the discovery of novel therapeutics.

References

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

-

4-Phenyl-1H-pyrazol-5-amine | C9H9N3. (n.d.). PubChem. Retrieved from [Link]

- Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)

- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. Retrieved from [Link]

- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PMC - NIH.

- 5-Chloro-1-phenyl-1H-pyrazol-4-amine. (n.d.). PMC - NIH.

-

Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. Retrieved from [Link]

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Phenyl-1H-pyrazol-4-amine

Introduction: The Significance of 5-Phenyl-1H-pyrazol-4-amine in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a broad range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. 5-Phenyl-1H-pyrazol-4-amine, a key derivative, serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique arrangement of a phenyl ring and an amino group on the pyrazole core allows for diverse chemical modifications, making it a compound of high interest for researchers in drug development.

The precise and unambiguous structural elucidation of 5-Phenyl-1H-pyrazol-4-amine and its subsequent derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring the quality and consistency of synthesized compounds. Spectroscopic analysis provides the foundational data for this characterization. This in-depth technical guide offers a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—as they apply to the analysis of 5-Phenyl-1H-pyrazol-4-amine. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for their analytical workflows.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Phenyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Theoretical Insight: ¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) is indicative of the electronic environment of a proton, while spin-spin coupling provides information about adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 5-Phenyl-1H-pyrazol-4-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH and NH₂).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Expected ¹H NMR Spectral Data and Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| NH (pyrazole) | 11.0 - 13.0 | Broad singlet | 1H | The chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O. |

| Phenyl-H (ortho) | 7.6 - 7.8 | Multiplet | 2H | Protons on the phenyl ring closest to the pyrazole ring. |

| Phenyl-H (meta, para) | 7.2 - 7.5 | Multiplet | 3H | Protons on the phenyl ring. |

| Pyrazole-H3 | ~7.9 | Singlet | 1H | The proton at the C3 position of the pyrazole ring. |

| NH₂ (amino) | 4.0 - 5.5 | Broad singlet | 2H | The chemical shift can vary significantly due to hydrogen bonding and solvent effects. These protons are exchangeable with D₂O. |

Diagram of the ¹H NMR Analysis Workflow:

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Insight: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus frequency.

-

Data Acquisition: Record a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data and Interpretation:

Based on data from analogous aminophenylpyrazole structures, the following carbon signals are expected[2][3]:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C5 (pyrazole) | ~145 - 155 | Carbon bearing the phenyl group. |

| C4 (pyrazole) | ~90 - 100 | Carbon bearing the amino group. |

| C3 (pyrazole) | ~135 - 145 | Unsubstituted carbon on the pyrazole ring. |

| Phenyl-C (ipso) | ~130 - 135 | Carbon of the phenyl ring attached to the pyrazole. |

| Phenyl-C (ortho, meta, para) | ~120 - 130 | Aromatic carbons of the phenyl group. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Insight: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of specific bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands and Interpretation:

The IR spectrum of 5-Phenyl-1H-pyrazol-4-amine is expected to show the following characteristic absorption bands[4][5][6][7]:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (amine) | 3400 - 3200 | Medium, often two bands | Asymmetric and symmetric stretching of the NH₂ group. |

| N-H stretch (pyrazole) | 3300 - 3100 | Broad | Indicative of hydrogen bonding. |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak | Characteristic of C-H bonds on the phenyl and pyrazole rings. |

| C=N stretch (pyrazole) | 1620 - 1580 | Medium to strong | Stretching vibration of the carbon-nitrogen double bond in the pyrazole ring. |

| C=C stretch (aromatic) | 1600 - 1450 | Medium, multiple bands | Stretching vibrations within the phenyl and pyrazole rings. |

| N-H bend (amine) | 1650 - 1550 | Medium | Bending vibration of the NH₂ group. |

| C-N stretch (amine) | 1350 - 1250 | Medium to strong | Stretching of the carbon-nitrogen single bond. |

Diagram of the IR Spectroscopy Workflow:

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Insight: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectrum and Fragmentation Pattern:

The molecular formula of 5-Phenyl-1H-pyrazol-4-amine is C₉H₉N₃, with a monoisotopic mass of 159.08 g/mol . The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 159.

The fragmentation of phenyl-substituted pyrazoles often involves the loss of small, stable molecules. A plausible fragmentation pathway for 5-Phenyl-1H-pyrazol-4-amine is as follows[8][9][10][11]:

-

Loss of HCN: A common fragmentation pathway for pyrazoles is the loss of hydrogen cyanide (HCN) from the pyrazole ring, which would result in a fragment ion at m/z 132.

-

Loss of N₂: Cleavage of the N-N bond in the pyrazole ring can lead to the loss of a nitrogen molecule (N₂), resulting in a fragment at m/z 131.

-

Phenyl Cation: The phenyl group can fragment to produce the characteristic phenyl cation at m/z 77.

-

Further Fragmentation: The initial fragments can undergo further fragmentation, leading to smaller ions.

Diagram of the Proposed Mass Spectrometry Fragmentation Pathway:

Caption: Proposed Fragmentation Pathway for 5-Phenyl-1H-pyrazol-4-amine.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Theoretical Insight: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Expected UV-Vis Absorption:

For 5-Phenyl-1H-pyrazol-4-amine, the presence of the phenyl and pyrazole rings, along with the amino group, creates a conjugated system. This is expected to result in strong UV absorption. Based on data for similar aminophenylpyrazole derivatives, absorption maxima are anticipated in the range of 250-350 nm, corresponding to π → π* electronic transitions within the conjugated system[12][13][14][15]. The exact λ_max will be solvent-dependent.

V. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 5-Phenyl-1H-pyrazol-4-amine requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation, and UV-Vis spectroscopy provides information about the electronic structure.

By integrating the data from these distinct yet complementary techniques, researchers can achieve a high level of confidence in the identity, purity, and structure of 5-Phenyl-1H-pyrazol-4-amine. This rigorous analytical approach is fundamental to advancing the development of novel pyrazole-based therapeutics and ensuring the integrity of scientific research in the field of drug discovery.

VI. References

-

S. D. Saraf, F. A. Khan, and S. A. A. Naqvi. (2010). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE.

-

A. M. S. Silva, A. M. G. Silva, and J. A. S. Cavaleiro. (2011). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

-

A. M. S. Silva, A. M. G. Silva, and J. A. S. Cavaleiro. (2012). Mass Spectrometry of Pyrazoles. ResearchGate.

-

N. Asif, et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.

-

A. Secrieru, et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. [Link]

-

A. Secrieru, et al. (2021). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar matrices. ResearchGate.

-

S. K. Sridhar, M. Saravanan, and A. Ramesh. (2001). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

-

M. Jarończyk, and M. A. Dobrowolski. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.

-

SpectraBase. (n.d.). 5-amino-4-(phenylazo)pyrazol-3-ol. Wiley.

-

L. C. de Almeida, et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

-

S. Periandy, et al. (2013). Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

S. C. Deb, et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics.

-

M. Galica, et al. (2019). UV-Vis absorption spectra of meta-Terphenyl derivatives. ResearchGate.

-

A. A. El-Henawy, et al. (2022). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl). ResearchGate.

-

A. A. El-Henawy, et al. (2022). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate.

-

A. Korzanski, P. Wagner, and M. Kubicki. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.

-

The Royal Society of Chemistry. (2016). 1H-NMR: 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile (PZ-2). The Royal Society of Chemistry.

-

M. C. Deaconu, et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

-

M. A. G. M. Abd El-Wahab, et al. (2021). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate.

-

ECHEMI. (n.d.). Fragmentation of phenyl radical cations in mass spectrometry. ECHEMI.

-

Millikin University. (n.d.). Table of Characteristic IR Absorptions. Millikin University.

-

S. G. D. Zotes, et al. (2017). UV-Vis absorption and normalised emission spectra of the pyrazole. ResearchGate.

-

K. Wen, et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online.

-

M. Zia-ur-Rehman, et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 5-Phenyl-1H-pyrazol-4-amine Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1][2][3] This guide focuses specifically on the 5-Phenyl-1H-pyrazol-4-amine framework, a substructure that has garnered significant attention for its therapeutic potential across multiple disease areas. We will delve into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these derivatives, providing researchers and drug development professionals with a comprehensive technical overview. The narrative will explore their applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with nitrogen-containing rings being particularly prominent in numerous approved drugs.[4] Among these, pyrazole and its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1][5][6][7][8] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological effects to achieve desired therapeutic outcomes.[3] The 5-Phenyl-1H-pyrazol-4-amine core, in particular, offers a unique structural motif that has been successfully exploited to develop potent and selective modulators of various enzymes and receptors.

General Synthesis Strategies

The synthesis of 5-Phenyl-1H-pyrazol-4-amine derivatives often begins with readily available starting materials. A common and classical approach involves the condensation reaction between a β-ketonitrile and a phenylhydrazine derivative. This versatile reaction allows for the introduction of a wide variety of substituents on both the phenyl ring and other positions of the pyrazole core, facilitating the generation of diverse chemical libraries for biological screening.

Another key synthetic route involves the chemical transformation of pre-formed pyrazole rings. For instance, functional groups at the 4-position, such as a carboxylate or a cyano group, can be converted to the desired amine functionality through standard organic reactions like Curtius rearrangement or reduction. The amino group then serves as a handle for further derivatization, allowing for the introduction of various side chains to explore structure-activity relationships.

Workflow for Synthesis and Screening

Below is a generalized workflow for the development of novel 5-Phenyl-1H-pyrazol-4-amine derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of 5-Phenyl-1H-pyrazol-4-amine derivatives.

Key Biological Activities

Anticancer Activity

A significant body of research has been dedicated to exploring the anticancer potential of 5-Phenyl-1H-pyrazol-4-amine derivatives.[9][10] These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][11]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. Pyrazole derivatives have been successfully designed to target the ATP-binding site of these enzymes. For instance, pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the 5-aminopyrazole core, have demonstrated potent inhibitory activity against kinases like EGFR, FGFR, and VEGFR.[3] The 4-amino group on the pyrazole ring often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

Caption: Simplified signaling pathway illustrating kinase inhibition by 5-Phenyl-1H-pyrazol-4-amine derivatives.

Selected Anticancer Data

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Pyrazolo[3,4-d]pyrimidin-4-ones | MCF-7 (Breast) | 11 µM | [9] |

| Pyrazole-indole hybrids | HepG2 (Liver) | 6.1 µM | [12] |

| Pyrazole-arylacetamide hybrids | MCF-7 (Breast) | 0.604 µM | [8] |

| N-Phenylpyrazolyl derivatives | HCT116 (Colon) | 0.035 µM | [11] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6][13][14][15]

The antimicrobial efficacy of 5-Phenyl-1H-pyrazol-4-amine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilicity of the molecule, often enhanced by halogen substituents on the phenyl ring, can facilitate its passage through microbial cell membranes.[5]

Structure-Activity Relationship Insights

Studies have shown that the presence of electron-withdrawing groups, such as chloro and bromo substituents, on the phenyl ring tends to increase antimicrobial activity.[5] This is likely due to an increase in the lipophilicity of the compounds, which enhances their ability to penetrate the microbial cell wall and membrane. The specific nature and position of substituents on both the pyrazole and phenyl rings are critical for determining the potency and spectrum of antimicrobial action.[2][5]

Representative Antimicrobial Data

| Organism | Compound Type | Activity (MIC) | Reference |

| Staphylococcus aureus | Chloro-substituted pyrazoles | Potent activity | [5] |

| Candida albicans | Chloro-substituted pyrazoles | Potent activity | [5] |

| Multi-drug resistant bacteria | Imidazothiadiazole-pyrazole hybrids | 0.25 µg/mL | [14] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Several pyrazole derivatives have been developed as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[16][17][18][19]

Derivatives of 5-Phenyl-1H-pyrazol-4-amine have been investigated for their ability to modulate inflammatory pathways. For example, certain compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[19] The mechanism of action can also involve the NO/cGMP pathway.[18]

Experimental Protocols

General Procedure for Synthesis of N-Aryl-5-phenyl-1H-pyrazol-4-amines

-

Step 1: Synthesis of the Pyrazole Core: A mixture of a substituted phenylhydrazine (1.0 eq) and an appropriate β-ketonitrile (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 2: Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., diethyl ether) to remove impurities.

-

Step 3: Purification and Characterization: The crude pyrazole derivative is purified by recrystallization or column chromatography. The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a final concentration of approximately 5x10⁵ CFU/mL.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of 5-Phenyl-1H-pyrazol-4-amine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrazole rings.[2]

Sources

- 1. jchr.org [jchr.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]

- 18. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of 5-Phenyl-1H-pyrazol-4-amine and Its Derivatives

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved therapeutics.[1][2] This guide provides an in-depth technical analysis of the pharmacological profile of the 5-Phenyl-1H-pyrazol-4-amine core, a key pharmacophore that serves as the foundation for a new generation of targeted therapies. We will deconstruct its chemical synthesis, elucidate its primary mechanism of action as a protein kinase inhibitor, and provide detailed, field-proven protocols for its comprehensive in vitro and in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the experimental rationale and strategic considerations essential for advancing pyrazole-based compounds from discovery to preclinical candidates.

The Pyrazole Scaffold: A Privileged Framework in Drug Discovery

The five-membered aromatic heterocycle of pyrazole is a remarkably versatile building block in drug design.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity for π-π stacking interactions, make it an ideal motif for engaging with biological targets.[3] Consequently, pyrazole-containing drugs have been successfully developed for a wide range of diseases, including inflammatory conditions (e.g., Celecoxib), cancer (e.g., Crizotinib), and neurological disorders.[1][4]

The 5-Phenyl-1H-pyrazol-4-amine structure is of particular interest. The strategic placement of the amino and phenyl groups creates a vector for further chemical modification, enabling the development of highly potent and selective agents. The 4-amino group, in particular, is a crucial anchor point, often involved in critical hydrogen bonding interactions within the ATP-binding pocket of protein kinases, while the 5-phenyl group can be modified to enhance potency and tune pharmacokinetic properties.[5] This guide will focus on this core's utility as a kinase inhibitor, a therapeutic class that dominates modern oncology and immunology.[4][6]

Synthesis and Chemical Properties

A robust and flexible synthetic strategy is paramount for exploring the Structure-Activity Relationship (SAR) of any chemical scaffold. The synthesis of the 5-Phenyl-1H-pyrazol-4-amine core and its derivatives is typically achieved through well-established condensation reactions.

General Synthetic Workflow

The most common approach involves the condensation of a β-ketonitrile with phenylhydrazine. This method is efficient and allows for significant diversity, as various substituents can be incorporated into either starting material.

Detailed Protocol: Synthesis of 5-Phenyl-1H-pyrazol-4-amine

-

Reaction Setup: To a solution of benzoylacetonitrile (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents).

-

Condensation: Add a catalytic amount of a weak acid, such as acetic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in vacuo. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and is easily removed post-reaction.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the β-ketonitrile, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine, thereby accelerating the rate of condensation and subsequent cyclization.

-

Excess Phenylhydrazine: A slight excess ensures the complete consumption of the limiting benzoylacetonitrile reactant.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the pyrazole core.

Mechanism of Action: Targeting the Kinome

The primary pharmacological value of the 5-Phenyl-1H-pyrazol-4-amine scaffold lies in its function as a "hinge-binder" for protein kinases.[7] Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8]

Kinase inhibitors typically compete with ATP for binding in a deep cleft between the N- and C-lobes of the enzyme. The "hinge region" is a flexible glycine-rich loop that connects these lobes, and forming hydrogen bonds with the backbone amides of this region is critical for high-affinity inhibition. The 4-amino group and the adjacent pyrazole nitrogen of the 5-Phenyl-1H-pyrazol-4-amine core are perfectly positioned to form two or three of these crucial hydrogen bonds, effectively anchoring the inhibitor in the ATP-binding site.[9]

Case Study: Inhibition of Fibroblast Growth Factor Receptor (FGFR)

Derivatives of this scaffold have shown significant promise as inhibitors of the FGFR signaling pathway, which is frequently overactivated in various cancers.[10][11]

Signaling Pathway Diagram

Caption: Inhibition of the FGFR signaling pathway by a pyrazole derivative.

In Vitro Pharmacological Profiling

A systematic in vitro evaluation is essential to determine a compound's potency, selectivity, and cellular activity. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based models.

Experimental Workflow for In Vitro Profiling

Caption: Tiered workflow for in vitro pharmacological evaluation.

Detailed Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., 5-Phenyl-1H-pyrazol-4-amine derivative) in a suitable buffer (e.g., DMSO), typically starting at 10 mM.

-

Reaction Setup: In a 384-well plate, add the kinase, the substrate (a specific peptide), and ATP to a reaction buffer.

-

Initiate Reaction: Add the diluted test compound to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, and then catalyze a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and fit to a four-parameter dose-response curve to determine the IC50 value.

Self-Validating System: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The Z'-factor should be calculated to assess assay quality.

Detailed Protocol 2: Cellular Antiproliferation Assay (MTS Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is a proxy for cell proliferation and viability.

-

Cell Seeding: Seed cancer cells (e.g., a cell line with known FGFR activation like SNU-16) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

-

Add MTS Reagent: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubate: Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to untreated control wells to determine the percentage of cell viability. Plot the data to determine the GI50 (concentration for 50% growth inhibition).

Representative In Vitro Data

The following table summarizes representative data for a hypothetical series of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives, based on published findings for pan-FGFR inhibitors.[10]

| Compound ID | Modification on Phenyl Ring | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | SNU-16 GI50 (nM) (Gastric Cancer) |

| Core | Unsubstituted | 46 | 41 | 59 |

| Deriv-1 | 3,5-dimethoxy | 12 | 9 | 21 |

| Deriv-2 | 4-chloro | 35 | 30 | 45 |

| Deriv-3 | 4-trifluoromethyl | 8 | 5 | 15 |

In Vivo Evaluation

Promising candidates from in vitro testing must be evaluated in living organisms to assess their efficacy and pharmacokinetic properties. The gold standard for preclinical oncology is the xenograft mouse model.

Detailed Protocol 3: Human Tumor Xenograft Efficacy Study

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., KATO III) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into vehicle control and treatment groups.

-

Dosing: Administer the test compound (formulated in a suitable vehicle) and the vehicle control to their respective groups, typically via oral gavage, once or twice daily for a period of 2-4 weeks.

-

Monitoring: Monitor tumor volume (using calipers) and body weight (as a measure of toxicity) two to three times per week.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for phosphorylated downstream targets like ERK).

-

Data Analysis: Compare the tumor growth inhibition (TGI) in the treatment groups relative to the vehicle control group.

Conclusion and Future Directions

The 5-Phenyl-1H-pyrazol-4-amine scaffold is a validated and highly tractable starting point for the development of targeted therapeutics, particularly protein kinase inhibitors. Its synthetic accessibility and favorable geometry for binding the kinase hinge region provide a robust foundation for lead optimization.

Future efforts in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and exploring covalent and allosteric inhibition mechanisms to overcome acquired resistance. The continued application of the systematic pharmacological profiling workflows detailed in this guide will be critical to translating the chemical potential of this remarkable scaffold into clinically impactful medicines.

References

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.

- The designed pyrazole-based target compounds.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Navigating the Biological Landscape of Pyrazole Derivatives: A Compar

- In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. Benchchem.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.

- 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical. Benchchem.

- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Discovery of N,4-Di(1 H-pyrazol-4-yl)

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology.

- Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. PubMed Central.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of 5-Phenyl-1H-pyrazol-4-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Within this privileged class of heterocycles, 5-Phenyl-1H-pyrazol-4-amine represents a foundational structure with significant, yet largely untapped, therapeutic potential. While much of the existing research has focused on more complex derivatives, this guide delves into the core molecule itself, extrapolating its potential from the well-documented activities of its close analogs. We will explore its synthesis, hypothesize its mechanistic pathways based on derivative studies, and provide a comprehensive framework of experimental protocols for its thorough investigation as a lead compound in modern drug discovery programs. This document serves as a technical resource for researchers, chemists, and pharmacologists aiming to unlock the full therapeutic value of this versatile chemical entity.

Introduction: The Pyrazole Scaffold in Modern Medicine

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active agents.[1][3] Its unique physicochemical properties contribute to favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, making it an attractive scaffold for drug design.[4] The presence of this nucleus in drugs spanning anti-inflammatory (Celecoxib), anticancer (Crizotinib), and antipsychotic (CDPPB) applications underscores its therapeutic versatility.[1] The 5-Phenyl-1H-pyrazol-4-amine core, in particular, serves as a crucial building block for a new generation of targeted therapies, primarily in oncology and immunology.

Synthesis and Characterization of the Core Scaffold

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several robust methods available. The most versatile and commonly employed route involves the condensation of β-ketonitriles with hydrazines.

General Synthesis Pathway

A prevalent method for synthesizing the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a direct precursor to the title compound, involves a one-pot, three-component reaction. This typically includes a substituted benzaldehyde, malononitrile, and phenylhydrazine, often facilitated by a catalyst in a suitable solvent system like water/ethanol.[3] Subsequent hydrolysis and decarboxylation of the nitrile group would yield the target 5-Phenyl-1H-pyrazol-4-amine.

An alternative established route to a related core, 5-chloro-1-phenyl-1H-pyrazol-4-amine, involves the electrochemical reduction of 4-nitro-1-phenylpyrazole.[5] This method, while yielding the desired product, highlights the chemical tractability of the pyrazole ring to various synthetic transformations.

Detailed Protocol: Three-Component Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives [3]

-

In a reaction vessel, combine phenylhydrazine (1 mmol), a chosen benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

-

Add a suitable catalyst (e.g., a novel modified Layered Double Hydroxide - LDH) (0.05 g).

-

The reaction is carried out in a water/ethanol solvent mixture (1:1, 1 mL total volume).

-

Stir the mixture at 55 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is filtered under vacuum and recrystallized from a suitable solvent like DMF to afford the pure product.

Inferred Therapeutic Potential and Mechanism of Action

While direct biological data for the unsubstituted 5-Phenyl-1H-pyrazol-4-amine is sparse in the literature, the extensive research on its derivatives, particularly 4-carboxamides, provides a strong basis for hypothesizing its therapeutic potential. These derivatives have prominently emerged as potent inhibitors of various protein kinases, suggesting that the core scaffold is instrumental in binding to the kinase hinge region.

Anticancer Activity: A Kinase Inhibition Powerhouse

Derivatives of the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold have demonstrated significant potential as inhibitors of several key kinases implicated in cancer progression.[6]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of the FGFR signaling pathway is a known driver in a variety of solid tumors. Carboxamide derivatives of the title compound have shown potent, broad-spectrum inhibitory activity against multiple FGFR isoforms.[6]

-

Cyclin-Dependent Kinases (CDKs): The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which can be conceptually derived from the core aminopyrazole, has yielded potent CDK2 inhibitors.[7] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[7]

-

BRAF V600E: Novel 5-phenyl-1H-pyrazole derivatives have been evaluated as potential BRAF V600E inhibitors, a key mutation in melanoma and other cancers.[8]

The recurring theme of kinase inhibition suggests that the 5-Phenyl-1H-pyrazol-4-amine scaffold likely acts as a hinge-binding motif, a common feature of many Type I and Type II kinase inhibitors. The amino group at the 4-position and the pyrazole nitrogens can form critical hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding pocket. The phenyl group at the 5-position likely occupies a hydrophobic pocket, contributing to binding affinity and selectivity.

Caption: Hypothesized mechanism of kinase inhibition by 5-Phenyl-1H-pyrazol-4-amine.

Anti-inflammatory Potential

The link between inflammation and cancer is well-established, and many kinase inhibitors exhibit dual anticancer and anti-inflammatory properties. The therapeutic potential of aminopyrazoles extends to inflammatory diseases.

-

IRAK4 Inhibition: A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical transducer in inflammatory signaling pathways, making it an attractive target for diseases like rheumatoid arthritis and inflammatory bowel disease.

-

p38 MAPK Inhibition: The 5-aminopyrazole scaffold is a known inhibitor of p38 MAP kinase, which is involved in the regulation of pro-inflammatory cytokines like TNF-α and IL-1.[9]

Experimental Workflows for Therapeutic Evaluation

A systematic evaluation of 5-Phenyl-1H-pyrazol-4-amine would involve a tiered approach, starting with in vitro biochemical and cellular assays, followed by in vivo models to assess efficacy and safety.

In Vitro Evaluation

Table 1: In Vitro Assay Cascade for 5-Phenyl-1H-pyrazol-4-amine

| Assay Type | Objective | Typical Readout | Example Cell Lines/Targets |

| Biochemical Kinase Assay | Determine direct inhibitory activity against a panel of purified kinases. | IC50 (nM or µM) | FGFR1, FGFR2, CDK2, BRAF V600E, IRAK4, p38 MAPK |

| Cell Proliferation Assay | Assess the anti-proliferative effect on cancer cell lines. | GI50/IC50 (µM) | NCI-H520 (Lung), SNU-16 (Gastric), A375 (Melanoma) |

| Cell Cycle Analysis | Determine the effect on cell cycle progression. | Percentage of cells in G1, S, G2/M phases | HCT-116 (Colon), MCF-7 (Breast) |

| Apoptosis Assay | Quantify the induction of programmed cell death. | Annexin V/PI staining, Caspase-3/7 activity | HepG2 (Liver), A549 (Lung) |

| Western Blot Analysis | Investigate the modulation of specific signaling pathways. | Phosphorylation status of target kinases and downstream effectors (e.g., p-ERK, p-AKT) | Relevant cancer cell lines with activated pathways. |

| Cytokine Release Assay | Evaluate anti-inflammatory effects in immune cells. | Levels of TNF-α, IL-6, IL-1β in cell supernatant | LPS-stimulated RAW 264.7 macrophages or human PBMCs |

Protocol: In Vitro Cell Proliferation (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 5-Phenyl-1H-pyrazol-4-amine in culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value using non-linear regression analysis.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and toxicology.

Caption: A typical workflow for the in vivo evaluation of a lead compound.

Protocol: Xenograft Tumor Model for Anticancer Efficacy

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SNU-16 cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer 5-Phenyl-1H-pyrazol-4-amine (or a formulated derivative) orally or via intraperitoneal injection daily at predetermined doses.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).

-

Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Challenges and Future Directions

The primary challenge in exploring the therapeutic potential of 5-Phenyl-1H-pyrazol-4-amine is the lack of extensive biological data on the core molecule itself. While its derivatives are potent, the parent compound may exhibit lower potency or less favorable pharmacokinetic properties.

Future research should focus on:

-

Systematic Biological Screening: A comprehensive screening of the core molecule against a broad panel of kinases and in various cancer cell lines to establish a baseline activity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of simple analogs to understand the contribution of each part of the molecule to its biological activity.

-

Computational Modeling: Utilization of molecular docking and other in silico tools to predict potential targets and guide the design of more potent derivatives.

-

Formulation Development: Investigating different formulation strategies to improve the solubility and bioavailability of the core compound and its derivatives.

Conclusion

5-Phenyl-1H-pyrazol-4-amine stands as a promising, yet underexplored, scaffold in the landscape of drug discovery. By leveraging the wealth of knowledge from its more complex derivatives, a clear and logical path for its investigation emerges. Its potential as a kinase inhibitor positions it as a valuable starting point for the development of novel therapeutics in oncology and inflammatory diseases. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate and unlock the full therapeutic potential of this foundational molecule.

References

- Wang, et al. (2014). A series of novel 5-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative as potential BRAFV600E inhibitors.

- Tallec, et al. (2000). The compound was synthesized by electrochemical reduction of 4–nitro–1–phenylpyrazole in diluted hydrochloric acid. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC.

- BenchChem. (2025). 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is typically an off-white solid. physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

- Yadav, et al. (2024). The 5-aminopyrazole derivatives are key starting materials for the synthesis of numerous bioactive compounds.

- Faria, J. V., et al. (2017). Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities.

- Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Request PDF.

- Shaikh, I. A., et al. (2024). In this study, a two pyrazole derivatives... were synthesized and characterized. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central.

- Li, A., et al. (2021). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.

- BenchChem. (2025). The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds, among which 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives have emerged as a promising class of kinase inhibitors.

- Sanna, M., et al. (2023). The substitution of the amino group in position 5 of the pyrazole ring is largely reported in the literature due to the high versatility of this class of compounds in the medicinal chemistry field. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC.

- Bhattacharya, S., et al. (2022). Pyrazole ring is very important to develop a new class of drugs and present in large number of medicinal compounds. A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET.

- Carrabba, V., et al. (2022). The pyrazole ring represents a widely applied chemical scaffold in medicinal chemistry research. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH.

- Osorio-Olivares, M., et al. (2021). 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives 3a–q were synthetized by a three components reaction. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- Elmaati, T. M. A. (2010). The biological and medicinal properties of 5-aminopyrazoles have prompted enormous research aimed at developing synthetic routes to these heterocyles. Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.

- Kumari, S., et al. (2020). Pyrazole derivatives have found numerous applications in fluorescent substances, dyes, and agrochemicals. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- Lee, J., et al. (2023). Cyclin-dependent kinase 2 (CDK2) has been garnering considerable interest as a target to develop new cancer treatments. Discovery of N,4-Di(1H-pyrazol-4-yl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Pyrazole Derivatives for Biological Evaluation: An In-depth Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to participate in various biological interactions have cemented its role in a multitude of FDA-approved therapeutics, ranging from anti-inflammatory agents like Celecoxib to targeted anticancer drugs.[4][5][6][7] This guide provides an in-depth exploration of the synthesis of novel pyrazole derivatives, grounded in both classical and contemporary methodologies. Beyond synthetic protocols, we will delve into the rationale behind experimental design, strategies for biological evaluation against key therapeutic targets, and the principles of structure-activity relationship (SAR) studies that drive the iterative process of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the pyrazole core in their therapeutic programs.

The Enduring Significance of the Pyrazole Scaffold in Modern Medicine

First synthesized by Ludwig Knorr in 1883, the pyrazole ring has become a cornerstone of drug design.[1][8][9] Its unique electronic properties, including the presence of both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair), allow for multifaceted interactions with biological macromolecules.[7] This inherent versatility has led to the development of drugs across a wide spectrum of diseases.

An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) in the last decade reveals a significant number of new chemical entities containing a pyrazole core, with a notable concentration in oncology.[10][11] Kinase inhibitors, in particular, frequently feature the pyrazole motif, which often serves as a crucial hinge-binding element in the ATP-binding pocket of these enzymes.[2][12]

Table 1: Prominent FDA-Approved Drugs Featuring a Pyrazole Core

| Drug Name | Therapeutic Class | Key Biological Target(s) |

| Celecoxib | Anti-inflammatory (NSAID) | Cyclooxygenase-2 (COX-2)[13][14] |

| Ruxolitinib | Anticancer / Immunomodulator | Janus Kinase (JAK) 1/2[2][6] |

| Crizotinib | Anticancer | ALK / ROS1 / c-MET Kinases[1][12] |

| Sildenafil | Erectile Dysfunction / PAH | Phosphodiesterase 5 (PDE5)[3][6] |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1)[3][4] |

| Baricitinib | Rheumatoid Arthritis | Janus Kinase (JAK) 1/2[2][6] |

The commercial and clinical success of these agents underscores the continued relevance and therapeutic potential of the pyrazole scaffold, making the development of novel synthetic routes and derivatives a highly active area of research.[4][15]

Strategic Synthesis of the Pyrazole Core: A Methodological Overview

The construction of the pyrazole ring can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regiocontrol.

The Cornerstone: Knorr Pyrazole Synthesis and Related Condensations

The most classical and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4] This reaction, first reported by Knorr, is robust and allows for significant variation in both reactants.